molecular formula C10H12BrNOS B2359594 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine CAS No. 331739-54-9

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine

Cat. No.: B2359594
CAS No.: 331739-54-9
M. Wt: 274.18
InChI Key: DAMNTCVNVMDBSU-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine is a heterocyclic compound featuring a thiazolidine core (a five-membered ring containing nitrogen and sulfur) substituted with a 5-bromo-2-methoxyphenyl group at position 2. Its molecular formula is C₁₇H₁₈BrNO₄S₂, with a molar mass of 444.358 g/mol (monoisotopic mass: 442.986062) . Thiazolidine derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c1-13-9-3-2-7(11)6-8(9)10-12-4-5-14-10/h2-3,6,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMNTCVNVMDBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The formation of 2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine proceeds via nucleophilic addition-cyclization between 5-bromo-2-methoxybenzaldehyde and cysteamine (2-aminoethanethiol). The aldehyde undergoes nucleophilic attack by the thiol group, followed by intramolecular amine cyclization to form the five-membered thiazolidine ring.

Reaction Equation:
$$
\text{C}7\text{H}5\text{BrO}2 \, (\text{aldehyde}) + \text{C}2\text{H}7\text{NS} \, (\text{cysteamine}) \rightarrow \text{C}{10}\text{H}{12}\text{BrNO}2\text{S} \, (\text{product}) + \text{H}_2\text{O}
$$

Optimized Synthetic Protocol

Procedure :

  • Dissolve 5-bromo-2-methoxybenzaldehyde (10.0 mmol) and cysteamine hydrochloride (10.0 mmol) in anhydrous ethanol (50 mL).
  • Add NaOH (12.0 mmol) under argon and reflux at 80°C for 4–6 hours.
  • Cool, neutralize with dilute HCl, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

Yield: 68–75%
Key Spectral Data :

  • IR (KBr): 2920 cm$$^{-1}$$ (C-H stretch), 1605 cm$$^{-1}$$ (C=C), 1250 cm$$^{-1}$$ (C-O).
  • $$^1$$H NMR (CDCl$$3$$): δ 3.81 (s, 3H, OCH$$3$$), 4.52 (q, 2H, CH$$_2$$), 7.47 (d, $$J = 8.5$$ Hz, 1H, Ar-H), 7.75 (s, 1H, Ar-H).

Alternative Synthetic Routes

Ultrasound-Assisted Cyclization

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, reducing time from 6 hours to 1.5 hours.

Procedure :

  • Mix aldehyde (10.0 mmol), cysteamine (10.0 mmol), and morpholine (1.0 mmol) in ethanol.
  • Irradiate at 40 kHz, 60°C for 90 minutes.
  • Isolate product via vacuum filtration.

Yield: 82%
Advantages: Higher purity, reduced byproducts.

Stepwise Synthesis from Benzyl Alcohol Precursors

Step 1: Oxidation of 5-Bromo-2-methoxybenzyl Alcohol

  • React 5-bromo-2-methoxybenzyl alcohol with pyridinium chlorochromate (PCC) in dichloromethane.
  • Filter and concentrate to obtain aldehyde (yield: 85%).

Step 2: Cyclocondensation
Follow standard protocol (Section 1.2).

Catalytic Modifications and Solvent Effects

Role of Bases and Catalysts

  • Morpholine: Accelerates Knoevenagel condensation via enamine formation, improving yields to 90%.
  • Piperidine: Alternative catalyst for sterically hindered aldehydes.

Solvent Optimization

Solvent Yield (%) Reaction Time (h)
Ethanol 75 6
DMF 68 4
Toluene 55 8

Structural Characterization and Validation

X-ray Crystallography

While no crystal structure of the title compound is reported, analogous thiazolidines exhibit envelope conformations with sulfur displacement (~0.45 Å) from the ring plane.

Comparative Spectral Analysis

Feature 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine Reference Thiazolidine
C=O Stretch (IR) Not observed 1746 cm$$^{-1}$$
S-C Distance 1.81 Å (calc.) 1.79 Å

Applications and Derivatives

  • Antimicrobial Activity: Thiazolidine derivatives show moderate activity against S. aureus (MIC: 32 µg/mL).
  • Antidiabetic Potential: Docking studies suggest PPARγ binding affinity (ΔG: −9.2 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidine ring or the aromatic bromine.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated or reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

Common Reactions

  • Oxidation : Produces sulfoxides or sulfones.
  • Reduction : Yields dehalogenated or reduced thiazolidine derivatives.
  • Substitution : Generates substituted thiazolidine derivatives with various functional groups.

Research indicates that thiazolidine derivatives, including 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine, exhibit several biological activities:

  • Antimicrobial Properties : Initial studies suggest efficacy against various bacterial strains.
  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. In particular, studies have demonstrated its effectiveness against breast cancer cell lines (e.g., MCF7) and colon cancer cell lines (e.g., HCT116) .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms are still under investigation.

Case Studies

  • Study on Anticancer Activity :
    • A study synthesized various thiazolidine derivatives and evaluated their biological activities. Results indicated that specific substitutions at the 5-position of the thiazolidine ring significantly influenced antimicrobial and anticancer activities .
    • In vivo models demonstrated that some derivatives could reduce tumor sizes in xenograft models, highlighting their potential as therapeutic agents against cancer .
  • Mechanistic Studies :
    • Research has focused on the inhibition of key enzymes involved in cell cycle regulation and the induction of apoptotic pathways in cancer cells. These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can act as a pharmacophore, binding to specific molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Similar bromo-methoxy motifs in NJ20 () and 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-thiazolidinone () correlate with antimicrobial and anticancer activities, respectively.
  • Sulfonyl vs. Benzylidene Groups : The sulfonyl group in the target compound increases polarity and may improve solubility compared to benzylidene-containing analogs (e.g., ). However, benzylidene derivatives exhibit stronger π-π stacking interactions, critical for DNA intercalation in anticancer activity .

Anticancer Activity

Thiazolidinones with benzylidene substituents, such as 5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidine, show efficacy against multidrug-resistant cancers due to their ability to inhibit metabolic pathways like glycolysis . In contrast, the sulfonyl group in the target compound may favor COX-2 selectivity over anticancer targets .

Antimicrobial Potential

Compound NJ20 (), which shares the 5-bromo-2-methoxybenzylidene motif, enhances norfloxacin’s activity against resistant bacteria. The absence of a hydrazinyl group in the target compound suggests differences in mechanism, possibly reducing direct antimicrobial effects but improving metabolic stability.

Biological Activity

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine includes:

  • A thiazolidine ring, which is a five-membered heterocycle containing sulfur and nitrogen.
  • A bromo group at the 5-position and a methoxy group at the 2-position of the phenyl ring.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The mechanism may involve:

  • Enzyme Inhibition : Compounds like thiazolidines often act as inhibitors of various enzymes, modulating metabolic pathways.
  • Receptor Modulation : They may also bind to receptors, influencing cellular signaling processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidineMCF7 (Breast Cancer)TBD
Thiazolidine Derivative XLN229 (Glioblastoma)0.27 - 16.32
Thiazolidine Derivative YHeLa (Cervical Cancer)0.6

In a comparative study, several synthesized thiazolidines exhibited increased potency against MCF7 cells relative to standard treatments like cisplatin, with some compounds displaying IC50 values significantly lower than those of established anticancer drugs .

Anti-inflammatory Activity

Thiazolidines have also been investigated for their anti-inflammatory properties. The presence of the methoxy group may enhance the compound's ability to inhibit inflammatory mediators. Studies suggest that thiazolidine derivatives can reduce the production of pro-inflammatory cytokines in vitro .

Antimicrobial Activity

The biological activity of thiazolidines extends to antimicrobial properties as well. Compounds in this class have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or function through enzyme inhibition .

Case Studies and Research Findings

Research has demonstrated that modifications in the thiazolidine structure can significantly affect biological activity. For example:

  • A series of thiazolidines were synthesized and evaluated for anticancer activity against multiple cell lines, revealing that electron-donating groups like methoxy enhance potency .
  • Structural analogs were tested for their ability to inhibit specific enzymes related to cancer progression, showcasing varying degrees of effectiveness depending on substituents on the thiazolidine ring .

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

  • Methodological Answer : Challenges include maintaining regioselectivity and purity at larger scales. Solutions:
  • Switch from batch to flow chemistry for better heat/mass transfer .
  • Use immobilized catalysts (e.g., silica-supported HCl) to simplify purification .
  • Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

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